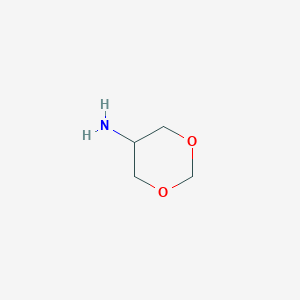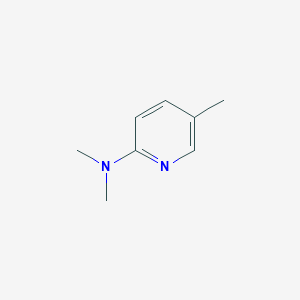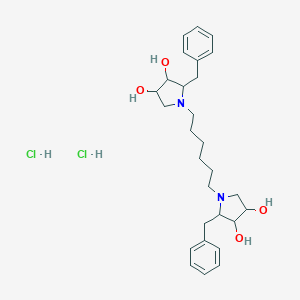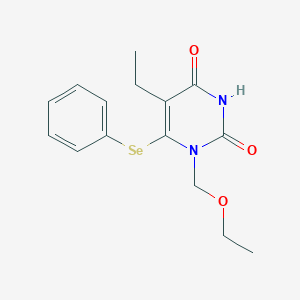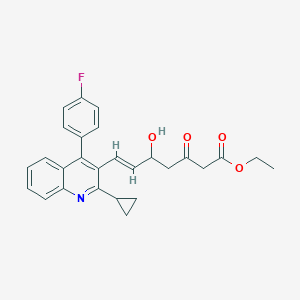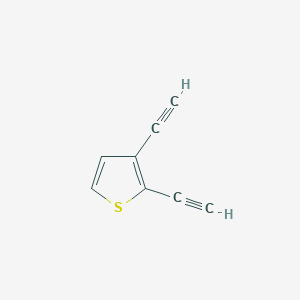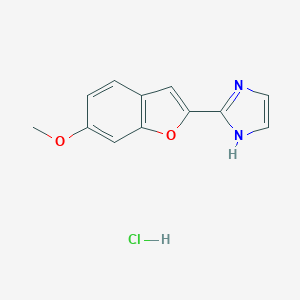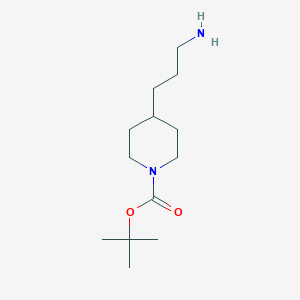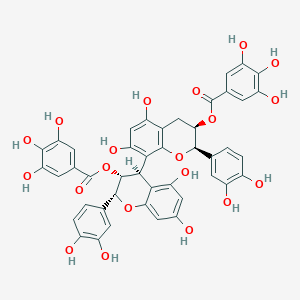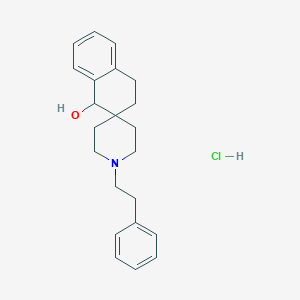
3,4-Dhspp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxyphenylserine phosphate (3,4-DHSPP) is a chemical compound that has attracted attention from the scientific community due to its potential therapeutic applications. This molecule is a derivative of L-DOPA, a precursor of dopamine, and has been studied for its ability to increase dopamine levels in the brain. In
作用机制
The mechanism of action of 3,4-Dhspp is related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By increasing dopamine levels, 3,4-Dhspp can improve motor function and cognitive performance.
生化和生理效应
The biochemical and physiological effects of 3,4-Dhspp are related to its ability to increase dopamine levels in the brain. Dopamine is involved in many physiological processes, including movement, cognition, and reward. By increasing dopamine levels, 3,4-Dhspp can improve motor function, cognitive performance, and mood.
实验室实验的优点和局限性
One of the advantages of using 3,4-Dhspp in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using 3,4-Dhspp is its potential toxicity. High doses of 3,4-Dhspp can cause neurotoxicity and cell death in the brain.
未来方向
There are many potential future directions for the study of 3,4-Dhspp. One area of research is the development of more efficient synthesis methods for 3,4-Dhspp. Another area of research is the exploration of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of 3,4-Dhspp for therapeutic use.
Conclusion:
In conclusion, 3,4-Dhspp is a chemical compound that has shown promise in the treatment of neurological disorders, particularly Parkinson's disease. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the role of dopamine in various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and to determine the optimal dosage and administration for therapeutic use.
合成方法
The synthesis of 3,4-Dhspp involves the reaction of L-DOPA with phosphoric acid. This reaction results in the formation of 3,4-Dhspp as a white powder. The purity of the final product can be improved by recrystallization and further purification techniques.
科学研究应用
The potential therapeutic applications of 3,4-Dhspp have been extensively studied in various fields of research. One of the most promising applications is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 3,4-Dhspp has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease.
In addition to Parkinson's disease, 3,4-Dhspp has also been studied for its potential use in the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. It has been shown to improve cognitive function and reduce symptoms of depression in animal models.
属性
CAS 编号 |
158999-15-6 |
|---|---|
产品名称 |
3,4-Dhspp |
分子式 |
C22H28ClNO |
分子量 |
357.9 g/mol |
IUPAC 名称 |
1'-(2-phenylethyl)spiro[3,4-dihydro-1H-naphthalene-2,4'-piperidine]-1-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO.ClH/c24-21-20-9-5-4-8-19(20)10-12-22(21)13-16-23(17-14-22)15-11-18-6-2-1-3-7-18;/h1-9,21,24H,10-17H2;1H |
InChI 键 |
WHRWZSCNJHHXMW-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
规范 SMILES |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
同义词 |
3,4-DHSPP 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine) 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine), hydrochloride salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



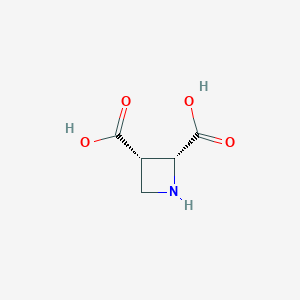
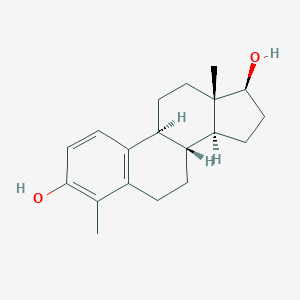
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
